2-(2,4-ジオキソ-7-フェニル-1H-ピロロ[3,2-d]ピリミジン-3(2H,4H,5H)-イル)-N-(4-フルオロベンジル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with phenyl and acetamide groups. This compound is notable for its pharmacological potential and versatility in various chemical transformations.
科学的研究の応用
Chemistry: This compound's ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology and Medicine: Its structural components allow it to interact with biological targets, making it a candidate for developing new pharmaceuticals, particularly in oncology and antiviral research.
Industry: In industrial settings, this compound serves as a precursor for advanced materials and specialized chemicals used in various applications.
作用機序
Target of Action
The primary targets of the compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide inhibits this process, thereby disrupting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the disruption of these pathways .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial adme properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials and Reagents: Common precursors for synthesizing this compound include 7-phenylpyrrolo[3,2-d]pyrimidine and 4-fluorobenzylamine.
Reaction Steps:
Step 1: Formation of the pyrrolo[3,2-d]pyrimidine scaffold via cyclization of appropriate diamine and diketone precursors.
Step 2: Introduction of the phenyl group through a palladium-catalyzed coupling reaction.
Step 3: Amidation with 4-fluorobenzylamine under dehydrating conditions, typically using agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods: Scaled-up methods often utilize automated synthesis machinery, with controlled temperature and pressure conditions to optimize yield and purity. Solvent choice and purification techniques, like column chromatography and recrystallization, are crucial to the industrial process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, usually at the phenyl ring or the pyrrolo[3,2-d]pyrimidine core, using reagents like hydrogen peroxide or permanganates.
Reduction: Reduction can be achieved via catalytic hydrogenation, impacting the double bonds or keto groups.
Substitution: Halogenation, nitration, and sulfonation are typical, often involving reagents like halogens, nitric acid, or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Bromine, chlorine, nitric acid.
Major Products Formed: These reactions can yield a variety of derivatives with modifications at the phenyl or pyrimidine rings, potentially impacting the compound's pharmacological properties.
類似化合物との比較
7-phenylpyrrolo[3,2-d]pyrimidine
2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine derivatives
Benzylacetamide analogs
This compound's unique structure and properties make it a significant subject for further research and development in various scientific fields.
生物活性
The compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various studies.
Synthesis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves dehydrogenative C–H activation methods. For instance, a notable approach utilizes Cu(OTf)₂ as a catalyst to facilitate the formation of these heterocycles under atmospheric conditions. This method has been highlighted for its efficiency in synthesizing bioactive molecules from simpler precursors .
Anticancer Properties
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have been shown to act as inhibitors of various receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptor-2 (VEGFR-2). In a study involving N(4)-phenylsubstituted derivatives, certain compounds demonstrated potency exceeding that of established inhibitors like semaxanib by up to 100-fold .
Table 1: Comparative Potency of Pyrrolo[3,2-d]pyrimidine Derivatives Against VEGFR-2
Compound | Potency (fold increase over semaxanib) |
---|---|
Compound 8 | 100 |
Compound 10 | 40 |
Compound 14 | 8 |
These findings suggest that the target compound may similarly inhibit cancer cell proliferation and tumor growth through mechanisms involving RTK inhibition.
The biological activity of this compound can be attributed to its ability to interfere with signaling pathways critical for tumor growth and angiogenesis. The structural features of pyrrolo[3,2-d]pyrimidines allow them to bind effectively to the ATP-binding sites of kinases, thereby blocking their activity .
Case Studies
In vivo studies have demonstrated the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in preclinical models. For example, a mouse orthotopic model of melanoma showed that specific derivatives led to significant reductions in tumor size and metastasis. The mechanisms involved include inhibition of angiogenesis and direct cytotoxic effects on cancer cells .
Pharmacological Profile
The pharmacological profile of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide includes:
- Selectivity : Exhibits selective inhibition against multiple RTKs.
- Potency : Comparable or superior potency relative to existing therapeutic agents.
- Safety Profile : Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological assessments are necessary.
特性
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-15-8-6-13(7-9-15)10-23-17(27)12-26-20(28)19-18(25-21(26)29)16(11-24-19)14-4-2-1-3-5-14/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONQCOYFSYIPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。